Cas no 2521-89-3 (ethyl N-(4-chlorophenyl)glycinate)
ethyl N-(4-chlorophenyl)glycinate Chemical and Physical Properties
Names and Identifiers
-
- ethyl N-(4-chlorophenyl)glycinate
- ethyl 2-(4-chloroanilino)acetate
- 2-(4-chloroanilino)acetic acid ethyl ester
- AC1L70YS
- ALBB-013480
- ethyl 2-((4-chlorophenyl)amino)acetate
- ethyl 2-(4-chlorophenylamino)acetate
- ethyl 2-[(4-chlorophenyl)amino]acetate
- N-(4-chlorophenyl)glycine ethyl ester
- N-(4-chloro-phenyl)-glycine ethyl ester
- N-(4-Chlor-phenyl)-glycin-aethylester
- NSC190326
- SureCN657243
- Ethyl N-(4-chlorophenyl)glycinate (Ph(4-Cl)-Gly-OEt)
- MFCD00461430
- ZNVVKZDSSWMTGQ-UHFFFAOYSA-N
- ethyl (4-chloroanilino)acetate
- AM805892
- ethyl n-(4-chlorophenyl)-glycinate
- AS-39444
- Glycine, N-(4-chlorophenyl)-, ethyl ester
- HY-W044201
- AKOS000254440
- ethyl (4-chlorophenyl)glycinate
- 2521-89-3
- DTXSID30307175
- SB79393
- EN300-6510881
- CS-0037204
- NSC-190326
- SY084848
- DB-220512
- SCHEMBL657243
- NSC 190326
- phenylglycine, p-chloro- ethyl ester-
-
- MDL: MFCD00461430
- Inchi: 1S/C10H12ClNO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3
- InChI Key: ZNVVKZDSSWMTGQ-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)NCC(=O)OCC
Computed Properties
- Exact Mass: 213.05576
- Monoisotopic Mass: 213.056
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3A^2
- XLogP3: 2.8
Experimental Properties
- Density: 1.229
- Boiling Point: 321.8°C at 760 mmHg
- Flash Point: 148.4°C
- Refractive Index: 1.562
- PSA: 38.33
- LogP: 2.38800
ethyl N-(4-chlorophenyl)glycinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E930590-100mg |
Ethyl N-(4-chlorophenyl)glycinate |
2521-89-3 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | E930590-250mg |
Ethyl N-(4-chlorophenyl)glycinate |
2521-89-3 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | E930590-500mg |
Ethyl N-(4-chlorophenyl)glycinate |
2521-89-3 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | E930590-1g |
Ethyl N-(4-chlorophenyl)glycinate |
2521-89-3 | 1g |
$98.00 | 2023-05-18 | ||
| ChemScence | CS-0037204-5g |
Ethyl (4-chlorophenyl)glycinate |
2521-89-3 | 5g |
$183.0 | 2022-04-27 | ||
| Chemenu | CM312306-5g |
Ethyl 2-((4-chlorophenyl)amino)acetate |
2521-89-3 | 95% | 5g |
$329 | 2021-06-09 | |
| Chemenu | CM312306-5g |
Ethyl 2-((4-chlorophenyl)amino)acetate |
2521-89-3 | 95% | 5g |
$329 | 2022-06-11 | |
| eNovation Chemicals LLC | Y1227831-25g |
Ethyl 2-((4-chlorophenyl)amino)acetate |
2521-89-3 | 95% | 25g |
$600 | 2024-06-03 | |
| abcr | AB408470-1 g |
Ethyl N-(4-chlorophenyl)glycinate (Ph(4-Cl)-Gly-OEt); . |
2521-89-3 | 1g |
€115.80 | 2023-04-25 | ||
| abcr | AB408470-5 g |
Ethyl N-(4-chlorophenyl)glycinate (Ph(4-Cl)-Gly-OEt); . |
2521-89-3 | 5g |
€337.10 | 2023-04-25 |
ethyl N-(4-chlorophenyl)glycinate Suppliers
ethyl N-(4-chlorophenyl)glycinate Related Literature
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on ethyl N-(4-chlorophenyl)glycinate
Professional Introduction to Ethyl N-(4-chlorophenyl)glycinate (CAS No. 2521-89-3)
Ethyl N-(4-chlorophenyl)glycinate, a compound with the chemical formula C10H10ClNO2, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 2521-89-3, has garnered attention due to its potential applications in drug development and synthetic chemistry. The presence of a chlorophenyl group and an ester functional group makes it a versatile intermediate for various chemical transformations.
The structure of Ethyl N-(4-chlorophenyl)glycinate consists of a benzene ring substituted with a chlorine atom at the para position, linked to an amide-like moiety through an ester bond. This structural feature contributes to its reactivity and makes it a valuable building block in organic synthesis. The compound's solubility and stability under various conditions further enhance its utility in laboratory and industrial settings.
In recent years, Ethyl N-(4-chlorophenyl)glycinate has been studied for its role in the synthesis of bioactive molecules. Researchers have explored its potential as a precursor in the development of novel pharmaceutical agents. The chlorophenyl group, known for its electron-withdrawing properties, can influence the electronic characteristics of adjacent functional groups, making it useful in designing molecules with specific biological activities.
One of the most intriguing aspects of Ethyl N-(4-chlorophenyl)glycinate is its application in the synthesis of heterocyclic compounds. Heterocycles are essential components of many drugs and natural products, and the ability to introduce functional groups like chloro and ester moieties into these rings is highly valuable. Recent studies have demonstrated that Ethyl N-(4-chlorophenyl)glycinate can serve as a key intermediate in constructing complex heterocyclic frameworks, which are often associated with potent pharmacological effects.
The pharmaceutical industry has shown particular interest in Ethyl N-(4-chlorophenyl)glycinate due to its potential role in developing treatments for various diseases. For instance, researchers have investigated its use in creating inhibitors targeting specific enzymes involved in metabolic pathways. These enzymes are often implicated in conditions such as cancer, inflammation, and neurological disorders. By modifying the structure of Ethyl N-(4-chlorophenyl)glycinate, scientists aim to develop more effective and selective therapeutic agents.
Another area where Ethyl N-(4-chlorophenyl)glycinate has found utility is in the field of agrochemicals. The compound's structural features make it a suitable candidate for synthesizing novel pesticides and herbicides. These agrochemicals are designed to protect crops from pests and diseases while minimizing environmental impact. The ability to fine-tune the properties of Ethyl N-(4-chlorophenyl)glycinate allows chemists to develop compounds with enhanced efficacy and reduced toxicity.
The synthetic pathways involving Ethyl N-(4-chlorophenyl)glycinate have also been optimized for efficiency and scalability. Modern synthetic methods enable the production of large quantities of this compound with high purity, making it accessible for industrial applications. Techniques such as catalytic hydrogenation, nucleophilic substitution, and esterification are commonly employed to modify or functionalize Ethyl N-(4-chlorophenyl)glycinate, expanding its utility in various chemical processes.
Advances in computational chemistry have further enhanced the understanding of Ethyl N-(4-chlorophenyl)glycinate's reactivity and behavior. Molecular modeling studies allow researchers to predict how this compound will interact with other molecules, providing insights into its potential applications. These computational approaches complement experimental work by offering a virtual laboratory where hypotheses can be tested before physical synthesis.
The future prospects for Ethyl N-(4-chlorophenyl)glycinate are promising, with ongoing research uncovering new possibilities for its use. As synthetic methodologies continue to evolve, the accessibility and versatility of this compound will likely increase, driving innovation across multiple industries. Whether used in pharmaceuticals, agrochemicals, or materials science, Ethyl N-(4-chlorophenyl)glycinate remains a cornerstone molecule with significant potential contributions.
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